Methyl 2-hydroxyisobutyrate

Catalog No.
S596721
CAS No.
2110-78-3
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-hydroxyisobutyrate

CAS Number

2110-78-3

Product Name

Methyl 2-hydroxyisobutyrate

IUPAC Name

methyl 2-hydroxy-2-methylpropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3

InChI Key

XYVQFUJDGOBPQI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)O

Synonyms

methyl alpha-hydroxyisobutyrate

Canonical SMILES

CC(C)(C(=O)OC)O

Methyl 2-hydroxyisobutyrate, also referred to as methyl α-hydroxyisobutyrate, is a colorless liquid with a fruity odor. It is classified as an ester derived from 2-hydroxyisobutyric acid and methanol. This compound has gained attention due to its utility in the synthesis of pharmaceuticals and agricultural chemicals, as well as its role in various biochemical processes .

Currently, there is no scientific research readily available on the specific mechanism of action of MHiB in biological systems.

MHiB is classified as a dangerous good for transport, suggesting potential health hazards []. However, specific data on its toxicity, flammability, or reactivity is limited in publicly available sources.

Future Research Directions

While MHiB's current use is primarily industrial, some studies suggest its potential in other areas:

  • Biofuel Production: MHiB might serve as a precursor for the production of biofuels like isobutyric acid, a potential renewable fuel source [].
  • Biomedical Research: Limited studies suggest MHiB's role in modulating specific enzymes and cellular processes []. More research is needed to understand its potential applications.
, primarily involving esterification and hydrolysis. The self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol is a notable reaction that produces methyl 2-hydroxyisobutyrate efficiently under mild conditions . Additionally, it can react with various alcohols to form different esters, demonstrating versatility in synthetic applications .

Key Reactions:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrolysis: Breakdown into the corresponding acid and alcohol when exposed to water or under acidic conditions.

Methyl 2-hydroxyisobutyrate exhibits several biological activities that make it significant in research and industry. It has been studied for its potential effects on muscle metabolism and recovery, particularly in sports nutrition. Some studies suggest it may enhance exercise performance by influencing energy metabolism pathways . Additionally, it has been investigated for its antimicrobial properties .

Several methods exist for synthesizing methyl 2-hydroxyisobutyrate:

  • Self-Catalyzed Esterification: This method involves the direct reaction of 2-hydroxyisobutyric acid with methanol, where the acid catalyzes its own esterification process .
  • Conventional Esterification: Utilizing acid catalysts such as sulfuric acid or ion exchange resins to promote the reaction between 2-hydroxyisobutyric acid and methanol or other alcohols .
  • Transesterification: Involves the exchange of alcohols in the presence of catalysts to produce methyl 2-hydroxyisobutyrate from other esters.

Methyl 2-hydroxyisobutyrate finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agricultural Chemicals: Serves as a building block for agrochemicals.
  • Industrial Solvents: Employed in formulations due to its solvent properties.
  • Flavoring Agents: Its fruity aroma makes it suitable for use in food products.

Methyl 2-hydroxyisobutyrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl lactateC4H8O3Used primarily as a solvent and flavoring agent
Ethyl 2-hydroxyisobutyrateC6H12O3Similar structure but differs in alkyl group
Methyl α-hydroxybutyrateC5H10O3Isomeric form with slightly different properties
Methyl 3-hydroxybutanoateC5H10O3Different position of hydroxyl group

Notable Distinctions:

  • Methyl 2-hydroxyisobutyrate has unique properties that make it particularly suitable for applications in muscle metabolism enhancement compared to other similar compounds.
  • Its self-catalyzed synthesis method distinguishes it from many esters that rely on external catalysts.

Physical Description

Liquid

XLogP3

0.1

Boiling Point

137.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (12.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2110-78-3

Wikipedia

Methyl 2-hydroxyisobutyrate

General Manufacturing Information

Computer and electronic product manufacturing
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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